molecular formula C17H21F3N2O B3015633 [3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone CAS No. 2470435-41-5

[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone

Cat. No.: B3015633
CAS No.: 2470435-41-5
M. Wt: 326.363
InChI Key: YFOWTYKFWYMZEF-UHFFFAOYSA-N
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Description

[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone is a synthetic small molecule featuring a piperidine core substituted with an amino group and a trifluoromethyl (CF₃) moiety at positions 3 and 4, respectively. The piperidine ring is linked via a methanone bridge to a 2-methyl-1,3-dihydroindenyl group, a bicyclic aromatic system.

Properties

IUPAC Name

[3-amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O/c1-16(8-11-4-2-3-5-12(11)9-16)15(23)22-7-6-13(14(21)10-22)17(18,19)20/h2-5,13-14H,6-10,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOWTYKFWYMZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C1)C(=O)N3CCC(C(C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H22F3N2OC_{16}H_{22}F_3N_2O with a molecular weight of 350.81 g/mol. It features a piperidine ring substituted with an amino group and a trifluoromethyl group, along with a dihydroindenyl moiety. The structural characteristics suggest potential interactions with biological targets, influencing its activity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating potent cytotoxicity. Notably, some derivatives demonstrated IC50 values under 1 µM, suggesting enhanced efficacy against malignant cells while maintaining lower toxicity towards non-malignant cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
AHCT116<1
BHT29<1
CCa9-22 (OSCC)4.11
DHL60 (Leukemia)0.76

The mechanism of action appears to involve apoptotic pathways , characterized by caspase activation and mitochondrial membrane depolarization . The compounds induce reactive oxygen species (ROS) accumulation, which is associated with apoptosis in cancer cells.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in cancer metabolism. For example, it has been proposed that the compound may inhibit pyruvate dehydrogenase kinases (PDKs), which play a crucial role in cancer cell metabolism and survival . Inhibition of PDKs leads to reduced cancer aggressiveness and enhanced sensitivity to chemotherapy.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in preclinical models:

  • In Vitro Studies : The compound was tested on various human cancer cell lines, demonstrating selective cytotoxicity and lower toxicity towards normal cells. The results indicated that it could serve as a lead compound for further development in anticancer therapies.
  • In Vivo Studies : Preliminary studies on animal models have shown promising results regarding tumor reduction and improved survival rates when administered alongside standard chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally related piperidine derivatives and methanone-linked analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Features
[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone Not explicitly provided (estimated: ~C₁₇H₂₀F₃N₂O) ~340–360 g/mol 3-Amino, 4-CF₃ (piperidine); 2-methyl-dihydroindenyl High lipophilicity (CF₃), potential CNS penetration, hydrogen-bond donor (NH₂)
Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone (from ) C₁₂H₁₉F₃N₂O 264.29 g/mol CF₃ at piperidine-3 Simpler scaffold; lacks amino group and indenyl moiety; lower molecular weight
N-((R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)((R)-2-(trifluoromethyl)pyrrolidin-1-yl)methanone (from ) C₂₀H₂₁F₃N₆O 418.42 g/mol CF₃-pyrrolidine; imidazo-pyrrolo-pyrazine Heteroaromatic system enhances π-stacking; dual heterocycles may improve target selectivity
(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)-[4-methyl-4-[4-[N-[(2-methyl-1,3-thiazol-4-yl)methyl]anilino]piperidin-1-yl]piperidin-1-yl]methanone (from ) C₃₀H₃₉N₅O₂S 533.735 g/mol Thiazole-aniline-piperidine High XlogP (4.2); charged pyridinium oxide improves solubility

Key Observations

Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound and its analogs (e.g., ) enhances membrane permeability, critical for CNS-targeted drugs. However, the amino group in the target compound introduces a hydrogen-bond donor, which may reduce blood-brain barrier penetration compared to non-polar analogs like Piperidin-4-yl(3-(trifluoromethyl)piperidin-1-yl)methanone .

Structural Complexity : The 2-methyl-1,3-dihydroindenyl group in the target compound provides a rigid, planar structure absent in simpler piperidine derivatives. This may improve binding to flat binding pockets (e.g., GPCRs or kinases) compared to flexible scaffolds like 1-(Piperidin-3-ylmethyl)-3-(trifluoromethyl)piperidine () .

Pharmacological Potential: The imidazo-pyrrolo-pyrazine-containing analog () demonstrates how heteroaromatic systems can enhance affinity for nucleic acid-binding proteins or purinergic receptors. The target compound’s dihydroindenyl group may instead favor interactions with lipid-rich environments (e.g., membrane-bound enzymes) .

Notes

Data Limitations : Exact physicochemical data (e.g., XlogP, solubility) for the target compound are unavailable in public databases or patents. Values are inferred from structural analogs .

Structural Uniqueness: The combination of 3-amino-4-CF₃-piperidine and dihydroindenyl groups differentiates this compound from common piperidine-based drug candidates, warranting further experimental profiling.

Patent Relevance : The trifluoromethyl-piperidine motif is recurrent in recent patents (e.g., ), highlighting its industrial relevance for kinase inhibitors or antiviral agents .

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